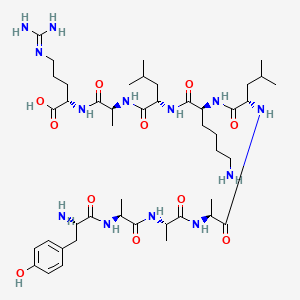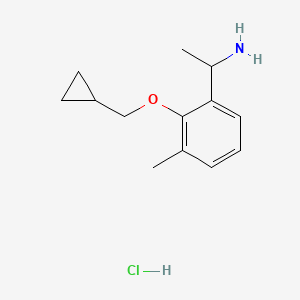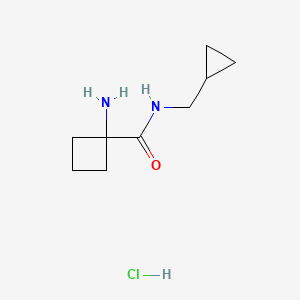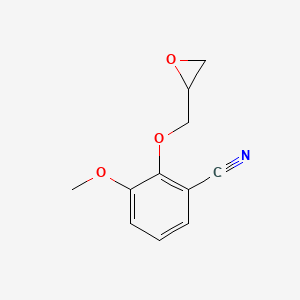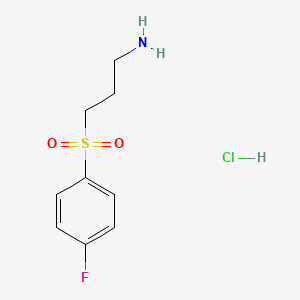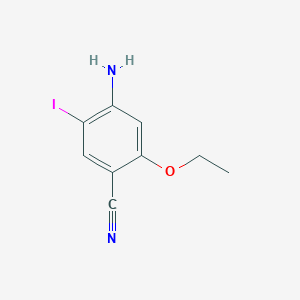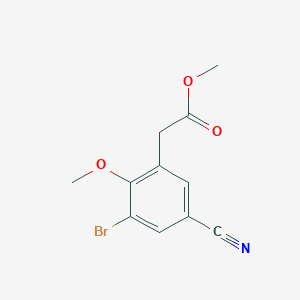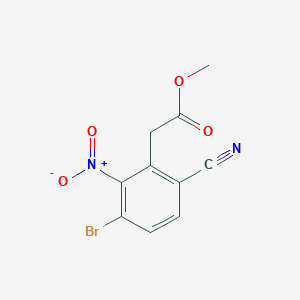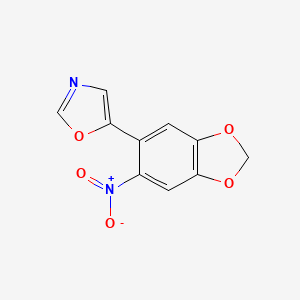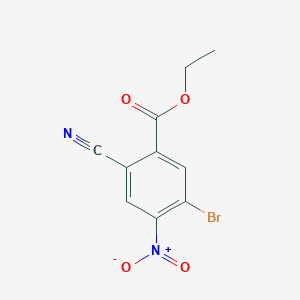![molecular formula C8H12N4O2 B1417442 Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 154641-11-9](/img/structure/B1417442.png)
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
説明
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 154641-11-9 . It has a molecular weight of 196.21 .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .
Molecular Structure Analysis
The molecular structure of Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is characterized by a 1,2,4-triazolo[4,3-a]pyrimidine core . The InChI Code is 1S/C8H12N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h2-5H2,1H3,(H,9,11) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate include a molecular weight of 196.21 . More detailed properties such as density, boiling point, and melting point are not available in the retrieved sources.
科学的研究の応用
Synthesis and Structural Analysis
- Triazolo[4,3-a]pyrimidines, including variants of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, have been synthesized and structurally analyzed, demonstrating a significant potential in chemical synthesis and structural chemistry. For example, Lashmanova et al. (2019) achieved the synthesis of these compounds through a reaction that includes transition cage structures, a process further elucidated by single crystal X-ray diffraction data (Lashmanova et al., 2019).
Antituberculous Potential
- Structural analogs of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate have been synthesized and evaluated for their tuberculostatic activity. Titova et al. (2019) specifically focused on this compound’s analogs for their potential as antituberculous agents, highlighting the importance of such compounds in medicinal chemistry (Titova et al., 2019).
Antitumor Activity
- Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives have shown promising antitumor activities. Gomha et al. (2017) synthesized a novel compound in this class and demonstrated its high potency against human lung and hepatocellular carcinoma cell lines, as determined by the MTT method. This underscores the compound's potential in cancer research and therapy (Gomha et al., 2017).
Green Chemistry and Synthesis Protocols
- The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives has also been explored in the context of green chemistry. Khaligh et al. (2020) introduced an eco-friendly and practical approach for preparing these derivatives, emphasizing the significance of environmentally sustainable methods in chemical synthesis (Khaligh et al., 2020).
Novel Compound Design and Synthesis
- The field of organic chemistry has seen the design and synthesis of novel compounds containing the ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate moiety. Dong et al. (2008) focused on creating new anthranilic diamides containing this moiety, contributing to the expansion of heterocyclic chemistry (Dong et al., 2008).
将来の方向性
特性
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAHTITZMZOLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



